4-bromo-N-(4-ethylphenyl)benzamide
Description
Overview of Benzamide (B126) Derivatives in Chemical Research
Benzamide derivatives are a cornerstone of modern medicinal chemistry and materials science. ontosight.aiontosight.ai Their versatile structure allows for a wide range of chemical modifications, leading to a vast library of compounds with diverse biological activities. ontosight.aiontosight.ai These activities include, but are not limited to, anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai The ability to readily alter the substituents on both the benzoyl and the N-phenyl rings makes the benzamide scaffold a privileged structure in the design of new therapeutic agents and functional materials. ontosight.aiontosight.ai
Significance of Halogenated and N-Substituted Benzamides
The introduction of a halogen atom, such as bromine, onto the benzamide structure can significantly influence the compound's physicochemical and biological properties. Halogenation, particularly bromination, is known to enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes. researchgate.net Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can play a crucial role in how a molecule binds to biological targets like proteins and enzymes.
Research Rationale for Investigating 4-bromo-N-(4-ethylphenyl)benzamide
While specific research dedicated exclusively to this compound is not extensively published, the rationale for its investigation can be inferred from studies on closely related analogues. The combination of a 4-bromo substituent on the benzoyl ring and a 4-ethylphenyl group on the amide nitrogen suggests a deliberate design strategy aimed at exploring structure-activity relationships.
Research on similar 4-bromobenzamide (B181206) derivatives often focuses on their potential as inhibitors of enzymes or as modulators of protein-protein interactions. researchgate.net For instance, various N-substituted bromobenzamides have been investigated for their potential as anticancer agents. ontosight.ai The ethyl group on the N-phenyl ring is a common feature in pharmacologically active molecules and may contribute to favorable interactions within the binding pockets of target proteins. Therefore, the synthesis and characterization of this compound would be a logical step in the systematic exploration of this chemical space to identify new compounds with potential therapeutic applications.
Scope and Objectives of Academic Research on the Compound
The academic investigation of this compound would likely encompass several key objectives. A primary goal would be its chemical synthesis and purification, followed by thorough structural characterization using modern spectroscopic and analytical techniques.
A plausible and common method for the synthesis of this compound would involve the acylation of 4-ethylaniline (B1216643) with 4-bromobenzoyl chloride. This is a standard and efficient method for forming the amide bond that is central to the benzamide structure.
Following successful synthesis, the objectives would shift towards determining the compound's fundamental physicochemical properties. Subsequently, a comprehensive biological evaluation would be necessary to understand its potential effects. This could involve screening the compound against a panel of biological targets, such as enzymes or receptors implicated in disease, to identify any significant activity.
Interactive Data Tables
Due to the limited availability of published empirical data for this compound, the following tables provide projected data based on its chemical structure and data from closely related analogues. These values should be considered illustrative until experimentally verified.
Table 1: Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₄BrNO |
| Molecular Weight | 304.18 g/mol |
| CAS Number | 313251-10-4 |
| Appearance | White to off-white solid (predicted) |
| Melting Point | >150 °C (estimated) |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO and ethanol (B145695) (predicted) |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR (DMSO-d₆) | Signals in the aromatic region (approx. 7.0-8.0 ppm), a quartet for the methylene (B1212753) (-CH₂-) protons (approx. 2.6 ppm), a triplet for the methyl (-CH₃) protons (approx. 1.2 ppm), and a singlet for the amide (N-H) proton (approx. 10.3 ppm). |
| ¹³C NMR (DMSO-d₆) | Signals for the carbonyl carbon (approx. 165 ppm), aromatic carbons (approx. 120-140 ppm), the methylene carbon (approx. 28 ppm), and the methyl carbon (approx. 16 ppm). |
| IR (KBr, cm⁻¹) | Peaks corresponding to N-H stretching (approx. 3300 cm⁻¹), C=O stretching (approx. 1650 cm⁻¹), and C-Br stretching (approx. 600-500 cm⁻¹). |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-(4-ethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-2-11-3-9-14(10-4-11)17-15(18)12-5-7-13(16)8-6-12/h3-10H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOPJAVRQHHYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo N 4 Ethylphenyl Benzamide and Analogues
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target compound relies on the efficient preparation of its constituent building blocks. This section details the common methods for synthesizing 4-bromobenzoic acid derivatives and 4-ethylaniline (B1216643).
Synthesis of 4-bromobenzoic acid derivatives
The primary precursor for the acyl portion of the target molecule is 4-bromobenzoic acid. This commercially available compound can be activated for amide coupling, most commonly by conversion to its more reactive acyl chloride derivative, 4-bromobenzoyl chloride.
Several methods are employed for this transformation. A prevalent laboratory-scale method involves the reaction of 4-bromobenzoic acid with thionyl chloride (SOCl₂), often in a solvent like dichloromethane (B109758) and with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction. The mixture is typically heated under reflux to ensure complete conversion. Another established method utilizes phosphorus pentachloride (PCl₅) as the chlorinating agent. In this procedure, 4-bromobenzoic acid is warmed with PCl₅, and the resulting 4-bromobenzoyl chloride is purified by distillation under reduced pressure. Current time information in Pasuruan, ID.
| Reagent | Solvent | Conditions | Yield (%) |
| Thionyl chloride (SOCl₂) | Dichloromethane | Reflux with catalytic DMF | High |
| Phosphorus pentachloride (PCl₅) | Neat | Warming | 92 |
Preparation of 4-ethylaniline derivatives
The nucleophilic component for the amide bond formation is 4-ethylaniline. This compound is also commercially available. For the synthesis of analogues, various substituted anilines can be prepared through established methods such as the reduction of the corresponding nitroarenes or through catalytic amination reactions. The functionalization of 4-ethylaniline itself, for the creation of more complex analogues, can be achieved through standard aromatic substitution reactions, though this is less common for the direct synthesis of the target compound.
Amide Bond Formation Mechanisms and Optimization
The cornerstone of synthesizing 4-bromo-N-(4-ethylphenyl)benzamide is the formation of the amide linkage. This can be achieved through several distinct methodologies, each with its own advantages and optimization parameters.
Direct Acylation Procedures
The most direct route to the target compound is the acylation of 4-ethylaniline with a pre-formed activated derivative of 4-bromobenzoic acid, typically 4-bromobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
In a typical procedure, 4-bromobenzoyl chloride is added to a solution of 4-ethylaniline in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can influence the reaction rate and yield. Pyridine is a common choice as it can act as both a solvent and a base. The reaction is often carried out at room temperature.
| Acylating Agent | Amine | Base/Solvent | Typical Conditions |
| 4-bromobenzoyl chloride | 4-ethylaniline | Pyridine | Room temperature |
| 4-bromobenzoyl chloride | 4-ethylaniline | Triethylamine (B128534)/DCM | 0 °C to room temperature |
Utilizing Coupling Reagents (e.g., DCC, HATU, EDCI)
An alternative to the acyl chloride method is the direct coupling of 4-bromobenzoic acid and 4-ethylaniline using a coupling reagent. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction under milder conditions, which can be advantageous when dealing with sensitive functional groups.
Commonly used coupling reagents include:
DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a widely used and cost-effective coupling reagent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble and requires careful removal.
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDCI is a water-soluble carbodiimide, which simplifies the workup as the urea (B33335) byproduct can be removed by aqueous extraction. It is often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to improve efficiency and reduce side reactions.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly efficient uronium-based coupling reagent known for its rapid reaction times and high yields, even with sterically hindered or electronically deactivated substrates. It is typically used with a non-nucleophilic base such as diisopropylethylamine (DIPEA).
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) |
| DCC | - | - | DCM, THF | Moderate to High |
| EDCI | HOBt | DIPEA | DMF, DCM | High |
| HATU | - | DIPEA | DMF, NMP | High to Excellent |
Solid-Phase Synthesis Approaches
For the generation of libraries of analogous benzamides, solid-phase synthesis offers a powerful and efficient platform. In this approach, one of the precursors is attached to a solid support (resin), and the subsequent reactions are carried out in a sequential manner.
A common strategy involves attaching a protected p-aminobenzoic acid derivative to a Wang or Rink amide resin. The protecting group is then removed, and the free amine is acylated with 4-bromobenzoyl chloride or a solution of 4-bromobenzoic acid activated with a coupling reagent. Alternatively, 4-bromobenzoic acid can be anchored to the resin, and 4-ethylaniline can be introduced in the solution phase. The final product is cleaved from the resin using an appropriate acid, such as trifluoroacetic acid (TFA). This methodology allows for the rapid synthesis of a diverse range of analogues by varying the building blocks in each step. acs.orgnih.gov While a specific protocol for this compound is not widely reported, the general principles of solid-phase benzamide (B126) synthesis are well-established. nih.gov
Catalytic Approaches in Compound Synthesis
The formation of the amide linkage in molecules such as this compound, typically formed from 4-bromobenzoic acid and 4-ethylaniline, has moved beyond classical condensation methods. Modern organic synthesis heavily relies on catalytic processes to improve efficiency, yield, and substrate scope under milder conditions. These catalytic systems are broadly categorized into metal-mediated and organocatalytic approaches.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for creating carbon-carbon and carbon-heteroatom bonds. While the initial synthesis of this compound involves forming the amide bond, palladium catalysis is crucial for creating analogues by modifying the aryl bromide portion of the molecule. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, allowing the bromine atom to be replaced with a wide variety of aryl or vinyl substituents. rsc.org
This transformation involves the reaction of the bromo-benzamide analogue with an organoboronic acid or ester in the presence of a palladium catalyst and a base. rsc.org Research has demonstrated the successful arylation of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide, a close analogue, with various aryl boronic acids using a Pd(0) catalyst, achieving moderate to good yields. researchgate.net This methodology is directly applicable to the synthesis of diverse analogues of this compound. The choice of ligands, such as N-heterocyclic carbenes (NHCs), can be critical, with well-defined Pd-NHC complexes showing high efficiency in these couplings. scientificupdate.commdpi.com Recent advancements have even enabled these reactions to occur in environmentally benign solvents like water and at room temperature, significantly enhancing the green profile of the synthesis. researchgate.net
| Entry | Aryl Boronic Acid | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-dioxane (B91453)/H₂O, Reflux | 89 | researchgate.net |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-dioxane/H₂O, Reflux | 85 | researchgate.net |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-dioxane/H₂O, Reflux | 81 | researchgate.net |
| 4 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-dioxane/H₂O, Reflux | 71 | researchgate.net |
| 5 | Naphthalene-1-boronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-dioxane/H₂O, Reflux | 62 | researchgate.net |
This table presents data for the Suzuki-Miyaura coupling of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide, demonstrating the methodology's applicability for creating analogues.
Other Transition Metal-Mediated Syntheses
While palladium holds a prominent position, other transition metals such as copper, nickel, and manganese have emerged as effective catalysts for synthesizing N-aryl benzamides and their analogues. These metals often offer different reactivity profiles, lower costs, and alternative mechanistic pathways.
Copper-catalyzed reactions, for instance, are widely used for C-N bond formation through cross-dehydrogenative coupling (CDC) of arenes with amides, although these can require stoichiometric amounts of copper salts and high temperatures. nih.gov Nickel catalysis has gained significant attention for its ability to cleave traditionally unreactive bonds, enabling Suzuki-Miyaura couplings of amides and esters under milder conditions than previously possible. mdpi.comnih.gov Manganese, a more earth-abundant and less toxic metal, is also finding use in catalysis. Pincer-type manganese complexes have been developed for the direct amidation of esters, a process that avoids the need to first generate a carboxylic acid. mdpi.com
| Catalyst System | Reaction Type | Substrates | Key Features | Reference(s) |
| Copper(II) Acetate (B1210297) | Intermolecular C-H Amidation | 2-Phenylpyridine, Amides | Stoichiometric copper required, high temperature | nih.gov |
| Ni(cod)₂ / NHC Ligand | Suzuki-Miyaura Coupling | Aliphatic Amides, Boronic Esters | Benchtop stable, avoids glovebox manipulations | nih.gov |
| Manganese Pincer Complex | Aminolysis of Esters | Esters, Amines | Earth-abundant metal, dehydrogenative amidation | mdpi.com |
| Palladium(II) Acetate | C-H/N-H Activation | N-Methoxybenzamides, Alkynes | Direct synthesis of N-heterocycles like phenanthridinones | acs.org |
Organocatalytic Methods
Organocatalysis, which uses small organic molecules to accelerate reactions, presents a powerful, metal-free alternative for amide synthesis. pugetsound.edu This approach avoids issues of metal toxicity and contamination in the final product, which is particularly crucial in pharmaceutical applications.
Boric acid and its derivatives are prominent organocatalysts for direct amidation. ucl.ac.uk They are inexpensive, environmentally friendly, and effective for the condensation of carboxylic acids and amines, often by facilitating the removal of water. pugetsound.edusemanticscholar.org More recently, highly innovative organocatalysts have been developed. For example, a selenium-based catalyst, Cat-Se, has been shown to facilitate direct amide and peptide synthesis under very mild conditions, accelerated by visible light. researchgate.netacs.org This method boasts high efficiency, excellent functional group tolerance, and avoids the need for heating or dehydration. researchgate.netacs.org Another approach involves the in situ activation of aldehydes to form p-nitrophenyl esters, which then readily react with amines to form amides, catalyzed by simple organic salts like tetrabutylammonium (B224687) bromide (TBAB). rasayanjournal.co.in
Investigation of Green Chemistry Principles in Synthesis
The principles of green chemistry, which aim to reduce waste and eliminate hazardous substances, are increasingly influencing the design of synthetic routes for compounds like this compound. ucl.ac.uk Key areas of investigation include performing reactions without solvents and utilizing catalytic systems that are inherently sustainable.
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a primary goal of green chemistry, as they are often toxic, flammable, and contribute significantly to chemical waste. Several effective solvent-free methods for amide synthesis have been developed.
One notable technique involves the direct reaction of a carboxylic acid and urea in the presence of boric acid as a catalyst. semanticscholar.orgresearchgate.net The reactants are simply mixed and heated, leading to a rapid and efficient formation of the primary amide. semanticscholar.orgresearchgate.net For N-substituted amides, solvent-free procedures using methoxysilanes as coupling agents have proven effective. rsc.orgnih.gov Reacting carboxylic acids and amines with reagents like tetramethoxysilane (B109134) or dodecamethoxy-neopentasilane under neat conditions produces amides in good to excellent yields without the need for air or moisture exclusion. rsc.orgnih.gov This method has been successfully applied on a multigram scale. nih.gov Additionally, metal-free and solvent-free Friedel-Crafts-type reactions using a Brønsted superacid can produce amides from isocyanates and electron-rich arenes. rsc.org
| Method | Reagents/Catalyst | Conditions | Key Advantages | Reference(s) |
| Boric Acid Catalysis | Carboxylic Acid, Urea, Boric Acid | Direct heating of triturated mixture | Simple, rapid, inexpensive, solventless | semanticscholar.org, researchgate.net |
| Silane Coupling | Carboxylic Acid, Amine, Methoxysilanes | Neat, heating | High yields, no air/moisture exclusion needed, scalable | rsc.org, nih.gov |
| Friedel-Crafts Arylation | Arene, Isocyanate, Triflic Acid | Solvent-free or low solvent, rapid | Metal-free, simple work-up | rsc.org |
Utilizing Sustainable Catalytic Systems
A sustainable catalyst is typically derived from abundant, non-toxic resources, operates under mild conditions, and can be easily recovered or has benign byproducts. In amide synthesis, several catalytic systems meet these criteria.
Biocatalysis, using enzymes, represents an ideal green approach. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective for amide bond formation in organic solvents, replacing hazardous chemical reagents and minimizing byproducts. nih.gov These enzymatic methods are highly specific and efficient. nih.gov
Boron-based catalysts, such as simple boric acid or borate (B1201080) esters, are considered sustainable due to their low toxicity and high efficiency. ucl.ac.uknih.gov Borate esters, in particular, have shown an unprecedentedly broad substrate scope, enabling the synthesis of complex and pharmaceutically relevant amides under mild conditions. nih.gov In a significant step towards ultimate sustainability, a method for the direct amidation of esters has been developed using only water as a green solvent, completely avoiding any metal, base, or additive. rsc.org This process demonstrates that under the right conditions, even traditionally challenging transformations can be achieved in an environmentally benign manner. rsc.org
Structural Elucidation and Advanced Spectroscopic Characterization of 4 Bromo N 4 Ethylphenyl Benzamide
Vibrational Spectroscopic Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the functional groups and bonding arrangements within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
The FT-IR spectrum of 4-bromo-N-(4-ethylphenyl)benzamide is anticipated to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups. The interpretation of these bands is based on the analysis of analogous benzamide (B126) structures. japsonline.comresearchgate.net
A prominent feature in the FT-IR spectrum is the N-H stretching vibration of the secondary amide, which typically appears as a sharp band in the region of 3300-3250 cm⁻¹. The exact position of this band is sensitive to hydrogen bonding. The carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band, is expected to produce a very strong and sharp absorption peak around 1650-1630 cm⁻¹. The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, is predicted to be observed in the 1550-1520 cm⁻¹ region.
The aromatic C-H stretching vibrations of the two phenyl rings are expected to appear as a group of weaker bands above 3000 cm⁻¹. The C-H stretching vibrations of the ethyl group (both symmetric and asymmetric) will be present in the 2975-2850 cm⁻¹ range. The C-C stretching vibrations within the aromatic rings are anticipated to produce several bands of variable intensity in the 1600-1450 cm⁻¹ region. Furthermore, the characteristic C-Br stretching vibration is expected to be observed as a weaker band in the far-infrared region, typically around 600-500 cm⁻¹.
Table 1: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3300 | Medium-Sharp | N-H Stretch |
| ~3070 | Weak | Aromatic C-H Stretch |
| ~2965 | Medium | Asymmetric C-H Stretch (CH₃) |
| ~2930 | Medium | Asymmetric C-H Stretch (CH₂) |
| ~2870 | Medium | Symmetric C-H Stretch (CH₃) |
| ~1645 | Strong | C=O Stretch (Amide I) |
| ~1595 | Medium | C=C Aromatic Ring Stretch |
| ~1530 | Medium | N-H Bend, C-N Stretch (Amide II) |
| ~1480 | Medium | C=C Aromatic Ring Stretch |
| ~1400 | Medium | C-N Stretch |
| ~830 | Strong | p-Substituted Benzene (B151609) C-H Out-of-Plane Bend |
| ~550 | Weak | C-Br Stretch |
Raman Spectroscopy Investigations
Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be dominated by signals from the aromatic rings and the C-Br bond.
A strong band corresponding to the symmetric breathing vibration of the para-substituted benzene rings should be a prominent feature. The C=C stretching vibrations of the aromatic rings are also expected to be strong in the Raman spectrum, appearing in the 1610-1580 cm⁻¹ region. The C-Br stretching vibration, while weak in the FT-IR spectrum, is anticipated to give a more discernible signal in the Raman spectrum. In contrast to FT-IR, the carbonyl (C=O) stretch is often weaker in Raman spectra for similar molecules. researchgate.net The aliphatic C-H stretching and bending vibrations of the ethyl group will also be present but are generally weaker than the aromatic signals.
Table 2: Predicted Raman Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3060 | Medium | Aromatic C-H Stretch |
| ~2930 | Weak | Aliphatic C-H Stretch |
| ~1605 | Strong | Aromatic C=C Stretch |
| ~1585 | Strong | Aromatic C=C Stretch |
| ~1280 | Medium | Aromatic Ring Vibration |
| ~1170 | Medium | Aromatic C-H In-Plane Bend |
| ~830 | Medium | p-Substituted Ring Breathing |
| ~550 | Medium | C-Br Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the amide proton, the aromatic protons, and the protons of the ethyl group. Based on data from structurally similar compounds, the amide proton (N-H) is expected to appear as a singlet in the downfield region, typically between δ 8.0 and 9.0 ppm. rsc.orgjst.go.jp
The aromatic region will be complex due to the presence of two para-substituted benzene rings. The protons on the 4-bromobenzoyl moiety are expected to appear as two doublets, integrating to two protons each. The protons ortho to the carbonyl group will be more deshielded than the protons ortho to the bromine atom. Similarly, the protons on the 4-ethylphenyl ring will also present as two doublets, each integrating to two protons. The protons ortho to the amide group will be deshielded relative to those ortho to the ethyl group.
The ethyl group will give rise to a quartet for the methylene (B1212753) (-CH₂-) protons, due to coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, due to coupling with the methylene protons. These signals are expected in the upfield region of the spectrum.
Table 3: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 1H | N-H |
| ~7.8 | Doublet | 2H | Protons ortho to C=O |
| ~7.6 | Doublet | 2H | Protons ortho to Br |
| ~7.5 | Doublet | 2H | Protons ortho to NH |
| ~7.2 | Doublet | 2H | Protons ortho to Ethyl |
| ~2.6 | Quartet | 2H | -CH₂- |
| ~1.2 | Triplet | 3H | -CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, appearing around δ 165-170 ppm. The aromatic region will show a number of signals corresponding to the carbon atoms of the two phenyl rings. The carbon bearing the bromine atom (C-Br) and the carbons attached to the carbonyl and amide groups will have distinct chemical shifts. The quaternary carbons will generally show lower intensity signals compared to the protonated carbons. The ethyl group carbons will appear in the upfield region of the spectrum.
Table 4: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O |
| ~142 | C-ethyl |
| ~137 | C-NH |
| ~133 | C-C=O |
| ~132 | CH (ortho to Br) |
| ~129 | CH (ortho to C=O) |
| ~128.5 | CH (ortho to Ethyl) |
| ~126 | C-Br |
| ~121 | CH (ortho to NH) |
| ~28 | -CH₂- |
| ~15 | -CH₃ |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations. Key expected correlations include the coupling between the adjacent aromatic protons on each ring (if any fine structure is resolved) and, most clearly, the correlation between the methylene and methyl protons of the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the signal for the -CH₂- protons at ~δ 2.6 ppm would correlate with the carbon signal at ~δ 28 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2- and 3-bond) correlations between protons and carbons, which helps to piece together the entire molecular structure. Key HMBC correlations would be expected between:
The amide proton (N-H) and the carbonyl carbon (C=O), as well as the quaternary carbon of the ethyl-substituted ring.
The aromatic protons ortho to the carbonyl group and the carbonyl carbon itself.
The methylene protons of the ethyl group and the aromatic carbons of the N-phenyl ring, particularly the quaternary carbon to which the ethyl group is attached.
Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous structural elucidation of this compound can be achieved.
Advanced NMR Studies (e.g., solid-state NMR for structural insights)
While solution-state NMR is fundamental for determining the basic connectivity of this compound, advanced NMR techniques like solid-state NMR (ssNMR) would offer deeper insights into its structure in the crystalline phase. Specific ssNMR data for this compound are not publicly available, but the technique is invaluable for probing the local environments of atoms within a solid lattice.
For a molecule such as this, ssNMR could elucidate key structural parameters that are averaged out in solution. These include:
Polymorphism: Detecting the presence of different crystalline forms, which can have distinct molecular conformations and packing arrangements.
Intermolecular Interactions: Providing direct evidence of hydrogen bonding, such as the N-H···O interactions common in benzamides, by analyzing proton chemical shifts and proximities. nih.gov
Molecular Conformation: Determining the precise dihedral angles between the planes of the 4-bromophenyl and 4-ethylphenyl rings in the solid state. These angles are often influenced by crystal packing forces and can differ significantly from the most stable conformation in solution. nih.gov
In related benzamide structures, ssNMR has been used to confirm C=O bond characteristics and the nature of N-H vibrations, complementing data from other spectroscopic methods.
Mass Spectrometry (MS) for Molecular Fragmentation Pathways
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns under ionization.
Electron Ionization is a hard ionization technique that results in significant and predictable fragmentation, providing a structural "fingerprint" of the molecule. The mass spectrum of the isomeric compound N-(4-bromophenyl)-4-ethyl-benzamide is available and serves as a strong basis for predicting the fragmentation of the title compound. nist.gov
The molecular ion (M⁺) peak would appear at m/z 304 and 306, reflecting the nearly equal natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br. ualberta.ca Key fragmentation pathways for this compound would include:
Amide Bond Cleavage: The most common fragmentation pathway for amides is the cleavage of the C-N amide bond. This would result in two primary fragments: the 4-bromobenzoyl cation and the 4-ethylphenylamino radical. The 4-bromobenzoyl cation is particularly stable and would produce a strong signal.
Acylium Ion Fragmentation: The 4-bromobenzoyl cation can further fragment by losing a neutral carbon monoxide (CO) molecule.
Benzylic Cleavage: The 4-ethylphenylamino fragment can undergo cleavage at the benzylic position of the ethyl group, losing a methyl radical (•CH₃) to form a stable cation.
Table 1: Predicted Key Fragments in the EI-MS of this compound
| m/z (⁷⁹Br/⁸¹Br) | Fragment Ion Structure | Description |
|---|---|---|
| 304/306 | [C₁₅H₁₄BrNO]⁺ | Molecular Ion (M⁺) |
| 183/185 | [C₇H₄BrO]⁺ | 4-bromobenzoyl cation (Acylium ion) |
| 155/157 | [C₆H₄Br]⁺ | 4-bromophenyl cation (Loss of CO from acylium ion) |
| 120 | [C₈H₁₀N]⁺ | 4-ethylaniline (B1216643) radical cation |
| 106 | [C₇H₈N]⁺ | Loss of •CH₃ from the 4-ethylaniline fragment |
Electrospray Ionization (ESI) is a soft ionization technique that typically leaves the molecule intact. nih.govuni-oldenburg.de It is primarily used to determine the mass of the parent molecule with high accuracy. For this compound, ESI-MS would be expected to show a prominent protonated molecular ion [M+H]⁺. Depending on the experimental conditions and the purity of the sample, a sodium adduct [M+Na]⁺ may also be observed. jst.go.jprsc.org This technique avoids the extensive fragmentation seen in EI-MS, making it ideal for confirming molecular weight. nih.gov
High-Resolution Mass Spectrometry provides an extremely precise measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental formula. For this compound, HRMS would be used to confirm the molecular formula of C₁₅H₁₄BrNO by comparing the experimentally measured mass of the [M+H]⁺ or [M+Na]⁺ ions to their calculated exact masses. rsc.orgmdpi.com
Table 2: Calculated Exact Masses for HRMS Analysis
| Ion | Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M(⁷⁹Br)+H]⁺ | C₁₅H₁₅⁷⁹BrNO | 304.0335 |
| [M(⁸¹Br)+H]⁺ | C₁₅H₁₅⁸¹BrNO | 306.0315 |
| [M(⁷⁹Br)+Na]⁺ | C₁₅H₁₄⁷⁹BrNNaO | 326.0154 |
| [M(⁸¹Br)+Na]⁺ | C₁₅H₁₄⁸¹BrNNaO | 328.0134 |
Elemental Analysis Techniques
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula. For a pure sample of this compound, the experimental values should closely match the calculated values, thereby validating the empirical and molecular formula, C₁₅H₁₄BrNO. mdpi.comresearchgate.netmdpi.com
Table 3: Elemental Composition of this compound
| Element | Mass Percent (%) |
|---|---|
| Carbon (C) | 59.23 |
| Hydrogen (H) | 4.64 |
| Bromine (Br) | 26.27 |
| Nitrogen (N) | 4.60 |
| Oxygen (O) | 5.26 |
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of this compound has not been reported, a detailed analysis of the closely related analogue, 4-bromo-N-phenylbenzamide, provides significant insight into the likely solid-state conformation. nih.gov
The structure of 4-bromo-N-phenylbenzamide was determined to be in the triclinic crystal system with the space group P-1. nih.gov A key feature of its molecular structure is the non-planar arrangement; the two aromatic rings are significantly twisted relative to each other, with a dihedral angle of 58.63°. nih.gov The central amide group (N-C=O) is also twisted out of the plane of both rings. This twisted conformation is a result of minimizing steric hindrance while accommodating electronic interactions.
In the crystal lattice, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains along the crystallographic a-axis. nih.gov These chains are further organized into a three-dimensional network by weaker C—H⋯π interactions. nih.gov It is highly probable that this compound would adopt a similar twisted conformation and participate in a comparable hydrogen-bonding network to stabilize its crystal structure.
Table 4: Crystallographic Data for the Analogue 4-bromo-N-phenylbenzamide
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₀BrNO nih.gov |
| Crystal System | Triclinic nih.gov |
| Space Group | P-1 nih.gov |
| a (Å) | 5.3552 nih.gov |
| b (Å) | 7.6334 nih.gov |
| c (Å) | 13.9956 nih.gov |
| α (°) | 105.757 nih.gov |
| β (°) | 100.585 nih.gov |
| γ (°) | 90.086 nih.gov |
| Volume (ų) | 540.45 nih.gov |
| Key Feature | Dihedral angle between rings: 58.63° nih.gov |
| Primary Interaction | N—H⋯O hydrogen bonds forming chains nih.gov |
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. While a dedicated crystallographic study for this compound is not available in the surveyed literature, analysis of closely related bromobenzamide derivatives provides a robust framework for understanding its likely crystallographic properties. These analogous structures are typically found to crystallize in monoclinic or triclinic systems. researchgate.net
For instance, the related compound 4-bromo-N-(2-nitrophenyl)benzamide crystallizes in the triclinic system with the space group P1. researchgate.net Another analog, 4-Bromo-N-(diethylcarbamothioyl)benzamide, adopts a monoclinic system with the space group P2₁/c. researchgate.net The data from these and other similar compounds allow for the compilation of expected crystallographic parameters for this compound.
Table 1: Representative Crystallographic Data for Analogous Benzamide Derivatives
| Parameter | 4-bromo-N-(2-nitrophenyl)benzamide researchgate.net | 2-bromo-N-(4-methoxyphenyl)benzamide jst.go.jp | (E)-3-Bromo-N-(1,3-oxazolidin-2-ylidene)benzamide iucr.org |
|---|---|---|---|
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P1 | P2₁/n | P2₁/n |
| a (Å) | 3.8338 (4) | 13.0590 (7) | 8.3877 (9) |
| b (Å) | 12.6784 (13) | 5.0849 (4) | 12.5593 (14) |
| c (Å) | 24.918 (2) | 18.7393 (17) | 10.1907 (12) |
| **α (°) ** | 81.875 (8) | 90 | 90 |
| **β (°) ** | 88.386 (7) | 98.994 (7) | 107.222 (2) |
| **γ (°) ** | 85.460 (8) | 90 | 90 |
| **Volume (ų) ** | 1195.1 (2) | 1229.06 (16) | 1025.4 (2) |
| Z | 4 | 4 | 4 |
| T (K) | 123 | 293 | 291 (2) |
This table presents data from closely related structures to infer the likely parameters for this compound.
Molecular Conformation and Dihedral Angle Determination
The molecular conformation of N-aryl benzamides is characterized by the relative orientation of the two aromatic rings, which is defined by dihedral angles. The central amide bridge (–CO–NH–) is generally planar, but the rings attached to it are typically twisted out of this plane due to steric hindrance and electronic effects. nih.gov
In analogous structures, the dihedral angle between the two aromatic rings varies significantly depending on the substitution pattern. For 4-bromo-N-phenylbenzamide, the dihedral angle between the phenyl and 4-bromophenyl rings is 58.63 (9)°. nih.gov In 4-bromo-N-(2-hydroxyphenyl)benzamide, the presence of an intramolecular hydrogen bond results in a larger twist, with the two aromatic rings being inclined to one another by 80.7 (2)°. nih.gov For 4-bromo-N-(2-nitrophenyl)benzamide, where two independent molecules exist in the asymmetric unit, the dihedral angles between the benzene rings are 16.78 (15)° and 18.87 (14)°. researchgate.net It is expected that this compound would also exhibit a non-planar conformation, with a significant dihedral angle between the 4-bromophenyl and 4-ethylphenyl rings.
Analysis of Intermolecular Interactions
The stability and assembly of the crystal lattice are governed by a variety of non-covalent intermolecular interactions. In this compound and its analogs, these interactions create a robust three-dimensional supramolecular architecture.
N–H···O Hydrogen Bonding : This is a primary and highly directional interaction in benzamide structures. The amide proton (N–H) acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, typically forming infinite chains or dimeric motifs. researchgate.netnih.govnih.gov For example, in the crystal of 4-bromo-N-phenyl-benzamide, molecules are linked by N–H···O hydrogen bonds into chains. nih.gov
Halogen Bonding : The bromine atom in the structure can participate in halogen bonding. This can occur as a Br···Br interaction, as seen in 4-bromo-N-(2-nitrophenyl)benzamide where the distance is 3.4976 (7) Å, which is shorter than the sum of the van der Waals radii. researchgate.net Another possibility is a C–Br···π interaction, where the electrophilic region on the bromine atom interacts with an electron-rich π-system.
π-π Stacking : These interactions occur between parallel aromatic rings. While strong π-π stacking is less common in twisted benzamides, offset or parallel-displaced stacking interactions can contribute to the crystal packing energy.
Table 2: Typical Intermolecular Interactions in Analogous Benzamide Crystals
| Interaction Type | Donor-H···Acceptor | Distance (D···A, Å) | Angle (D-H···A, °) | Source Compound Example |
|---|---|---|---|---|
| Hydrogen Bond | N–H···O | ~2.82 - 2.88 | ~155 - 162 | 4-bromo-N-(2-hydroxyphenyl)benzamide nih.gov, 4-Bromo-N-(diethylcarbamothioyl)benzamide researchgate.net |
| Hydrogen Bond | C–H···O | ~3.45 | ~164 | 4-bromo-N-(2-hydroxyphenyl)benzamide nih.gov |
| Halogen Bond | Br···Br | ~3.50 | - | 4-bromo-N-(2-nitrophenyl)benzamide researchgate.net |
| CH-π Interaction | C–H···π (ring centroid) | ~3.64 | - | 2-bromo-N-(4-methoxyphenyl)benzamide jst.go.jp |
Crystal Packing Motifs and Supramolecular Assembly Studies
The interplay of the aforementioned intermolecular interactions results in specific and repeating crystal packing motifs, leading to a larger supramolecular assembly. The N–H···O hydrogen bonds are often the primary drivers of the main structural motifs.
In many benzamide derivatives, these hydrogen bonds link molecules into one-dimensional chains. researchgate.netnih.gov These chains can then be further organized into two-dimensional sheets or three-dimensional networks through weaker interactions like C–H···O, C–H···π, and halogen bonds. nih.govresearchgate.net
Graph-set analysis is often used to describe these motifs. For instance, N–H···O interactions can form simple C(4) chains. researchgate.net More complex interactions can lead to the formation of ring motifs. In the crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide, a combination of N–H···O and C–H···O interactions generates edge-fused R³₂(9) and R³₃(17) ring motifs. nih.gov Similarly, in 4-bromo-N-(2-nitrophenyl)benzamide, weak C-H···O and halogen-halogen interactions lead to the formation of R²₂(10), R²₂(15) and R⁶₆(32) edge-fused rings. researchgate.net These organized assemblies highlight the cooperative nature of non-covalent interactions in building complex and stable crystal structures.
Computational and Theoretical Investigations of 4 Bromo N 4 Ethylphenyl Benzamide
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For molecules like 4-bromo-N-(4-ethylphenyl)benzamide, DFT calculations can provide detailed information about their geometric and electronic properties. These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net
Geometry Optimization and Conformational Analysis
In similar bromo-N-phenylbenzamide structures, the central amide linkage is often found to be nearly planar. jst.go.jp However, the dihedral angle between the two aromatic rings (the 4-bromophenyl ring and the 4-ethylphenyl ring) is of particular interest as it is influenced by steric and electronic effects. For a related compound, (S)-4-bromo-N-(1-phenylethyl)benzamide, DFT calculations were used to obtain its optimized geometry. researchgate.net These studies show that the planarity and orientation of the phenyl rings relative to the amide bridge are key conformational features. researchgate.netjst.go.jp
Table 1: Selected Optimized Geometrical Parameters for a Structurally Related Benzamide (B126) Derivative (Data for (S)-4-bromo-N-(1-phenylethyl)benzamide, calculated at the B3LYP/6-311G(d,p) level of theory)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C=O Bond Length | ~1.24 |
| C-N Amide Bond Length | ~1.36 |
| C-Br Bond Length | ~1.90 |
| C-N-C Bond Angle | ~123° |
| O=C-N Bond Angle | ~122° |
| Dihedral Angle (Aromatic Rings) | Varies with conformation |
Source: Adapted from studies on similar benzamide structures. researchgate.net
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net
For derivatives of 4-bromo-N-phenylbenzamide, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. researchgate.net In a study on (S)-4-bromo-N-(1-phenylethyl)benzamide and its analogues, the HOMO-LUMO energy gap was calculated to be in the range of 4.63 to 4.98 eV, indicating relatively stable compounds. researchgate.net
Table 2: Frontier Molecular Orbital Energies and Energy Gap for (S)-4-bromo-N-(1-phenylethyl)benzamide Analogues
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Analogue 5a | -6.50 | -1.51 | 4.98 |
| Analogue 5g | -5.88 | -1.25 | 4.63 |
Source: Data from a study on (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide analogues. researchgate.net
Molecular Electrostatic Potential (MESP) Surface Mapping
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MESP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. jst.go.jp
In benzamide structures, the most negative potential is typically located around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interactions. jst.go.jp Conversely, the amide hydrogen atom exhibits a positive potential, making it a hydrogen bond donor. jst.go.jp For related bromo-benzamide isomers, MESP analysis has shown that the electrostatic potential values on the carbonyl oxygen and the amide hydrogen are the most significant, directing the crystal growth and intermolecular interactions. jst.go.jp
Reactivity Descriptors and Global Reactivity Indices
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These indices include ionization potential (I), electron affinity (A), chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). researchgate.net
Ionization Potential (I) and Electron Affinity (A) are calculated as I = -EHOMO and A = -ELUMO.
Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution (η = (I-A)/2).
Chemical Potential (μ) indicates the tendency of electrons to escape from the system (μ = -(I+A)/2).
Electrophilicity Index (ω) measures the energy stabilization when the system acquires an additional electronic charge (ω = μ²/2η).
These descriptors have been calculated for analogues of (S)-4-bromo-N-(1-phenylethyl)benzamide, providing a quantitative measure of their reactivity. researchgate.net
Table 3: Calculated Global Reactivity Descriptors for a Related Benzamide (Compound 3)
| Parameter | Value (eV) |
| Ionization Potential (I) | 6.74 |
| Electron Affinity (A) | 1.21 |
| Chemical Hardness (η) | 2.76 |
| Chemical Potential (μ) | -3.98 |
| Electrophilicity Index (ω) | 2.86 |
Source: Data for (S)-4-bromo-N-(1-phenylethyl)benzamide (Compound 3 in the study). researchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can also be used to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure.
Theoretical NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structures. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.net
In a study of (S)-4-bromo-N-(1-phenylethyl)benzamide, the theoretical ¹H and ¹³C NMR chemical shifts were calculated and showed a good correlation with the experimental values. researchgate.net This correlation confirms the accuracy of the computed molecular structure and provides a detailed assignment of the NMR signals. Such studies are invaluable for confirming the structure of newly synthesized compounds like this compound.
Vibrational Frequency Predictions
Theoretical vibrational analysis is a critical tool for interpreting and assigning experimental infrared (IR) and Raman spectra. For this compound, these calculations are typically performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost. mdpi.comresearchgate.net The B3LYP functional combined with a split-valence basis set, such as 6-311G(d,p), is a common choice for such predictions. researchgate.netresearchgate.net
The process begins with the optimization of the molecule's geometry to find its lowest energy structure on the potential energy surface. mdpi.com Following optimization, vibrational frequency calculations are performed. The results yield a set of normal modes, each with a corresponding frequency and intensity, which can be directly compared to experimental spectral data. researchgate.net Since theoretical calculations often systematically overestimate vibrational frequencies due to the assumption of a harmonic potential, the computed values are typically scaled by an empirical factor to improve agreement with experimental results. mdpi.com
The predicted spectrum allows for the unambiguous assignment of specific vibrational modes to the observed absorption bands. For this compound, key vibrations include the N-H and C=O stretching of the amide group, aromatic C-H stretching, and the C-Br stretching mode. researchgate.netscispace.com
Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound This table presents representative theoretical values based on DFT calculations for analogous benzamide structures.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amide | N-H Stretch | ~3320 |
| Amide | C=O Stretch | ~1650 |
| Aromatic Rings | C-H Stretch | ~3100 - 3000 |
| Amide | C-N Stretch | ~1270 |
| Bromophenyl Ring | C-Br Stretch | ~650 |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a window into the conformational flexibility and dynamic behavior of this compound. These methods are crucial for understanding how the molecule explores different shapes and how its atoms move over time.
The structure of this compound is not rigid; rotation can occur around the single bonds, particularly the C-N amide bond and the bonds linking the phenyl rings to the central amide group. A conformational search, often initiated by a potential energy surface (PES) scan, is employed to identify all possible low-energy conformations (rotamers). scispace.com During a PES scan, a specific dihedral angle is systematically rotated, and the energy of the molecule is calculated at each step.
The results of this search reveal the most stable conformers, which correspond to energy minima on the PES. scispace.com For benzamide derivatives, a key structural feature is the dihedral angle between the two aromatic rings, which is often non-planar. nih.govjst.go.jp The planarity of the central amide group (C-C(=O)-N-C) is also a critical factor, as it influences the molecule's electronic properties and potential for hydrogen bonding. jst.go.jp Each identified stable conformer represents a distinct shape the molecule is likely to adopt.
Table 2: Hypothetical Stable Conformers and Relative Energies for this compound This table illustrates potential outcomes from a conformational analysis, with energies and dihedral angles based on typical values for related benzamides.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (Bromophenyl - Ethylphenyl) |
| 1 (Global Minimum) | 0.00 | ~55° |
| 2 | 1.25 | ~125° |
| 3 | 2.10 | ~-60° |
While conformational analysis identifies static low-energy structures, molecular dynamics (MD) simulations provide insight into the time-dependent behavior of this compound. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its movements over a specific period.
These simulations can reveal the dynamics of key molecular motions. This includes the high-frequency vibrations of bonded atoms, such as the stretching and bending of the amide group, and the lower-frequency torsional rotations around single bonds that allow the molecule to transition between different conformations. By analyzing the trajectory from an MD simulation, one can understand the flexibility of the molecule, the timescales of different motions, and how the molecule's shape might fluctuate in response to its environment.
Assessment of Non-linear Optical (NLO) Properties through Computational Methods
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are highly effective for predicting the NLO response of molecules, providing a way to screen candidates before undertaking complex synthesis and experimental characterization. scirp.orgresearchgate.net The NLO properties of organic molecules like this compound are governed by their response to an applied external electric field, a response quantified by polarizability (α) and hyperpolarizability (β). researchgate.net
Polarizability (α) describes the linear response of a molecule's electron cloud to an electric field, essentially measuring how easily the electron distribution is distorted. It is a fundamental electronic property that influences a material's refractive index. Computational calculations of polarizability are routinely performed using DFT, often with functionals like B3LYP or CAM-B3LYP, which are well-suited for describing electronic responses. researchgate.netrsc.org The calculation provides the components of the polarizability tensor, from which the average polarizability (α_total) can be determined.
Table 3: Representative Calculated Polarizability for this compound The value is based on DFT calculations for structurally similar compounds. researchgate.net
| Property | Symbol | Calculated Value (a.u.) | Calculated Value (esu) |
| Average Polarizability | α_total | ~295 | ~4.37 x 10⁻²³ |
The first hyperpolarizability (β), also known as the second-order polarizability, quantifies the non-linear response of a molecule to an external electric field. A large β value is a primary indicator of a strong NLO response, which is necessary for applications like second-harmonic generation. nih.gov The magnitude of β is highly sensitive to molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. scirp.org
In this compound, the interplay between the electron-withdrawing bromine atom and benzoyl group and the electron-donating ethyl group on the second phenyl ring can lead to a significant NLO response. DFT calculations are essential for predicting the components of the hyperpolarizability tensor, which are then used to calculate the total molecular hyperpolarizability (β_total). researchgate.netnih.gov
Table 4: Representative Calculated First Hyperpolarizability for this compound The value is based on DFT calculations for structurally similar compounds. researchgate.net
| Property | Symbol | Calculated Value (a.u.) | Calculated Value (esu) |
| Total Hyperpolarizability | β_total | ~450 | ~3.89 x 10⁻³⁰ |
Chemical Reactivity and Mechanistic Studies of 4 Bromo N 4 Ethylphenyl Benzamide
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom attached to the benzoyl moiety of 4-bromo-N-(4-ethylphenyl)benzamide serves as a key reactive site for a variety of nucleophilic substitution reactions. These transformations are pivotal for the structural diversification of this scaffold, allowing for the introduction of a wide range of functional groups. Modern cross-coupling methodologies, particularly those catalyzed by transition metals like palladium and copper, are instrumental in achieving these substitutions under relatively mild conditions.
Amination Reactions
The conversion of the aryl bromide to an arylamine, a process known as amination, is a cornerstone of modern synthetic chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a highly efficient method for this transformation. libretexts.orgwikipedia.org While specific studies on this compound are not extensively documented, the reactivity of similar N-aryl-4-bromobenzamides is well-established, allowing for a reliable prediction of its behavior. rug.nl This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the aryl bromide with a primary or secondary amine. libretexts.org
The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos being particularly effective for coupling with a wide range of amines, including primary and secondary amines. rug.nl The reaction mechanism involves a catalytic cycle that includes the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Analogous N-Aryl-4-bromobenzamides
| Amine Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Primary Alkylamine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 80-110 |
| Secondary Alkylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 |
| Aniline | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | Toluene | 100 |
This data is based on analogous reactions with similar N-aryl-4-bromobenzamides.
Cyanation Reactions
The substitution of the bromine atom with a cyano group is a valuable transformation, as the resulting nitrile can be further elaborated into carboxylic acids, amines, or amides. The classical method for this conversion is the Rosenmund-von Braun reaction, which traditionally requires stoichiometric amounts of copper(I) cyanide at high temperatures. wikipedia.org However, modern copper-catalyzed methods have been developed that proceed under milder conditions with catalytic amounts of the copper source. nih.govorganic-chemistry.org
These improved protocols often employ a copper(I) salt, such as CuI, a ligand like N,N'-dimethylethylenediamine, and a cyanide source, which can be sodium cyanide or less toxic alternatives like potassium hexacyanoferrate(II). nih.govresearchgate.net The reaction mechanism is thought to involve the oxidative addition of the aryl bromide to a copper(I) species, followed by reductive elimination of the aryl nitrile. In some protocols, a domino halide exchange-cyanation can occur, where an in-situ generated aryl iodide reacts more readily in the cyanation step. nih.govorganic-chemistry.org
Table 2: Typical Conditions for Copper-Catalyzed Cyanation of Aryl Bromides
| Cyanide Source | Catalyst System | Ligand | Solvent | Temperature (°C) |
| NaCN | CuI / KI | N,N'-Dimethylethylenediamine | Toluene | 110 |
| K₄[Fe(CN)₆] | Cu(BF₄)₂·6H₂O | N,N'-Dimethylethylenediamine | DMAc | 120-140 |
| Acetone cyanohydrin | CuI | 1,10-Phenanthroline | Toluene | 110 |
This data is based on reactions with various aryl bromides and is expected to be applicable to this compound. researchgate.netresearchgate.net
Etherification and Thiolation Reactions
The formation of aryl ethers and aryl thioethers from this compound can be achieved through copper-catalyzed cross-coupling reactions, most notably the Ullmann condensation. wikipedia.org This reaction allows for the coupling of the aryl bromide with phenols (etherification) or thiols (thiolation). While traditional Ullmann reactions required harsh conditions, modern ligand-accelerated protocols have made this transformation more accessible and versatile. nih.govorganic-chemistry.org
For etherification, the reaction typically involves a copper(I) catalyst, a phenol, a base such as cesium carbonate or potassium phosphate (B84403), and often a ligand like picolinic acid or N,N-dimethylglycine to facilitate the coupling at lower temperatures. organic-chemistry.orgnih.gov The mechanism involves the formation of a copper(I) phenoxide, which then reacts with the aryl bromide. wikipedia.org
Similarly, the thiolation to form aryl thioethers can be accomplished using a copper or palladium catalyst to couple the aryl bromide with a thiol. d-nb.info Nickel-catalyzed methods have also been developed for the thiolation of aryl nitriles, which could be a subsequent reaction after cyanation of the starting material. ethz.ch The direct thiolation of aryl halides often employs a copper catalyst in the presence of a base. d-nb.info
Table 3: General Conditions for Ullmann-Type Etherification and Thiolation of Aryl Bromides
| Nucleophile | Catalyst System | Ligand | Base | Solvent | Temperature (°C) |
| Phenol | Cu₂O or CuI | Picolinic Acid | K₃PO₄ | DMSO | 110-130 |
| Thiophenol | CuI | N,N-Dimethylglycine | K₂CO₃ | Dioxane | 90-110 |
This data is based on analogous reactions with similar aryl bromides and is expected to be applicable to this compound. organic-chemistry.orgd-nb.info
Electrophilic Aromatic Substitution Reactions on Aromatic Rings
Both the bromo-substituted benzoyl ring and the N-bound ethylphenyl ring of this compound are subject to electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on each ring.
On the benzoyl ring, the bromine atom is a deactivating, ortho, para-director, while the carbonyl group of the amide is a deactivating, meta-director. On the N-ethylphenyl ring, the ethyl group is an activating, ortho, para-director, and the amide group (-NHCO-) is also an activating, ortho, para-director. The interplay of these effects determines the position of the incoming electrophile.
Halogenation Studies
The halogenation of N-aryl amides can be complex, as both aromatic rings can potentially be halogenated. Traditional electrophilic halogenation often leads to a mixture of products. nih.gov However, regioselectivity can often be controlled by the choice of reagents and reaction conditions.
For the N-ethylphenyl ring, the amide and ethyl groups are both ortho, para-directing. Given that the amide group is a stronger activating group than the ethyl group, halogenation is expected to occur primarily at the positions ortho to the amide nitrogen. Steric hindrance from the amide linkage might favor substitution at the position ortho to the amide and meta to the ethyl group.
On the benzoyl ring, the directing effects are opposing. The ortho, para-directing bromo group and the meta-directing amide carbonyl would lead to a complex mixture of products, and forcing conditions might be required due to the deactivating nature of both substituents. More controlled, regioselective halogenation can sometimes be achieved using metal-catalyzed C-H activation methods. nih.gov For instance, iron(III)-catalyzed bromination has been used for the regioselective halogenation of N-arylbenzamides. d-nb.inforesearchgate.net
Table 4: Predicted Regioselectivity of Halogenation on this compound
| Ring | Reagent | Expected Major Product(s) | Rationale |
| N-ethylphenyl | Br₂ / FeBr₃ | Substitution ortho to the amide group | The amide is a strong activating and ortho, para-directing group. |
| Benzoyl | Cl₂ / AlCl₃ | Complex mixture; substitution ortho to the bromine and meta to the carbonyl is possible | Competing directing effects of the bromo (o,p) and carbonyl (m) groups. |
Predictions are based on general principles of electrophilic aromatic substitution. nih.govlibretexts.org
Nitration and Sulfonation Reactions
Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce a nitro (-NO₂) or sulfonic acid (-SO₃H) group, respectively, onto an aromatic ring. masterorganicchemistry.com The reaction conditions typically involve strong acids.
For the nitration of this compound, the more activated N-ethylphenyl ring is expected to react preferentially. The amide group is a powerful ortho, para-director. Therefore, the nitro group would likely be introduced at the position ortho to the amide nitrogen. It is important to note that under strongly acidic conditions, the amine nitrogen can be protonated, which would convert the group into a deactivating, meta-director. However, the amide nitrogen is significantly less basic than a free amine, making this less likely. stackexchange.com
Sulfonation, typically carried out with fuming sulfuric acid, would also be expected to occur on the more activated N-ethylphenyl ring, again favoring the ortho position relative to the amide group. numberanalytics.com The sulfonation of aromatic compounds is often reversible, which can sometimes be exploited to control the product distribution. masterorganicchemistry.com
Table 5: Predicted Regioselectivity of Nitration and Sulfonation
| Reaction | Reagent | Ring | Expected Major Product | Rationale |
| Nitration | HNO₃ / H₂SO₄ | N-ethylphenyl | Substitution ortho to the amide group | The N-ethylphenyl ring is activated by both the amide and ethyl groups. The amide is a strong o,p-director. |
| Sulfonation | Fuming H₂SO₄ | N-ethylphenyl | Substitution ortho to the amide group | The N-ethylphenyl ring is the more activated ring, and the amide group directs ortho, para. |
Predictions are based on established principles of electrophilic aromatic substitution on substituted benzene (B151609) rings. libretexts.orgmasterorganicchemistry.comlibretexts.org
Hydrolysis and Amidation Reactions of the Amide Linkage
The amide bond in this compound, while generally stable due to resonance, can undergo cleavage or transformation under specific conditions. These reactions are fundamental in both synthetic applications and degradation studies.
Acid-Catalyzed Hydrolysis
In highly concentrated strong acids, such as sulfuric acid above 60%, the mechanism for some benzamides can shift. researchgate.net This alternative pathway may involve a second proton transfer to the O-protonated amide, followed by the irreversible loss of the amine to form a stable acylium ion, which then reacts with water to give the carboxylic acid product. researchgate.net
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis of secondary amides like this compound is a challenging reaction due to the stability of the amide bond. chemistrysteps.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon atom. This forms a tetrahedral intermediate. researchgate.net The rate-limiting step is the subsequent breakdown of this intermediate, which requires the expulsion of the 4-ethylphenylamide anion, a relatively poor leaving group. chemistrysteps.comresearchgate.net To drive the reaction to completion, it is often necessary to use high concentrations of a strong base and elevated temperatures. chemistrysteps.com The final products of the reaction are the 4-bromobenzoate (B14158574) salt and 4-ethylaniline (B1216643).
Transamidation Reactions
Transamidation, the conversion of one amide to another by reaction with an amine, is a synthetically important but challenging transformation for stable secondary amides. Direct reaction of this compound with an amine is generally not feasible without activation. thieme-connect.comthieme-connect.com Modern synthetic methods overcome the high kinetic barrier of C-N bond cleavage through temporary activation of the amide nitrogen.
One common strategy involves the installation of an electron-withdrawing group, such as a tert-butyloxycarbonyl (Boc) group, on the amide nitrogen. acs.org This N-activation weakens the amide resonance, making the carbonyl carbon more susceptible to nucleophilic attack. organic-chemistry.org The activated amide can then react with various primary or secondary amines, sometimes in the presence of a nickel or palladium catalyst, to yield the new transamidated product. acs.org Metal-free methods have also been developed, which may employ reagents like triethylamine (B128534) or lithium bis(trimethylsilyl)amide (LiHMDS) to promote the reaction under mild conditions. organic-chemistry.orgbohrium.com These protocols tolerate a range of functional groups, including bromo-substituents, that can be problematic in some metal-catalyzed processes. thieme-connect.comorganic-chemistry.org
| Activation/Catalyst System | Amine Scope | General Conditions | Reference |
|---|---|---|---|
| N-Boc activation / Ni-catalysis | Alkylamines, Arylamines | Activation with Boc₂O, then reaction with amine and Ni catalyst. | acs.org |
| N-Boc activation / Metal-free (Et₃N) | Alkylamines, Allylamines, Benzylamines | Reaction in dichloromethane (B109758) with triethylamine at room temperature. | organic-chemistry.org |
| N-Tosyl activation / Catalyst-free | Aliphatic amines, Anilines, Amino alcohols | Reaction in ethanol (B145695) at 45-60 °C. | thieme-connect.com |
| tert-Butyl nitrite (B80452) / Catalyst-free | Primary and secondary amines | Reaction proceeds via an N-nitrosamide intermediate at room temperature. | rsc.org |
Redox Chemistry of Benzamide (B126) Frameworks
The benzamide structure of this compound contains multiple sites susceptible to oxidation and reduction reactions, including the two aromatic rings and the ethyl substituent.
Reduction of Aromatic Rings
The partial reduction of the aromatic rings in this compound can be achieved using dissolving metal reductions, most notably the Birch reduction. libretexts.orgslideshare.net This reaction employs an alkali metal, such as sodium or lithium, in liquid ammonia (B1221849) with an alcohol as a proton source. researchgate.netmasterorganicchemistry.com The reaction proceeds via a single-electron transfer from the metal to the aromatic ring, forming a radical anion. masterorganicchemistry.com
The regioselectivity of the reduction is governed by the electronic nature of the substituents on the ring.
Benzamide Ring: The amide group is electron-withdrawing, which stabilizes the radical anion intermediate. Reduction, therefore, typically occurs on the carbon atom bearing the amide substituent and the carbon para to it.
Ethylphenyl Ring: The ethyl group is electron-donating, which destabilizes the anion. Thus, reduction occurs on the carbons ortho and meta to the ethyl group.
Given the two distinct aromatic rings, the Birch reduction can potentially lead to a mixture of products where one or both rings are partially reduced. The bromo-substituent can also be cleaved (hydrodehalogenation) under these conditions.
Oxidation Pathways
The this compound molecule offers several sites for oxidative transformation.
One potential pathway is the oxidation of the ethyl group on the N-phenyl ring. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the benzylic position of the ethyl group, ultimately converting it to a carboxylic acid group, which would yield 4-(4-bromobenzamido)benzoic acid. doubtnut.com
Another significant area of reactivity involves the oxidative coupling of the aromatic C-H bonds, often catalyzed by transition metals like rhodium (Rh) or palladium (Pd). snnu.edu.cnresearchgate.net In the presence of an oxidant such as copper(II) acetate (B1210297) or silver carbonate, these catalysts can activate an ortho C-H bond on the benzoyl ring. scispace.comsnnu.edu.cn Subsequent reaction with an unsaturated partner like an alkyne can lead to cyclization, forming polycyclic structures such as N-substituted isoquinolones. snnu.edu.cnscispace.com Similarly, cobalt-catalyzed reactions can also be used for redox-neutral annulation reactions to form dihydroisoquinolinones. nih.gov The directing effect of the amide group typically favors functionalization at the ortho position of the benzoyl ring.
Electrochemical oxidation represents another possible pathway. Studies on related amino-substituted benzamides show that the aromatic rings can be oxidized to form species like quinoneimines. researchgate.net This suggests that under appropriate electrochemical conditions, the electron-rich ethyl-substituted phenyl ring of this compound could be susceptible to oxidation.
Derivatization and Analogue Development Based on 4 Bromo N 4 Ethylphenyl Benzamide Structure
Strategies for Structural Diversification
Structural diversification is achieved by systematically modifying distinct parts of the parent molecule. The presence of the bromo-, ethylphenyl-, and benzoyl moieties provides multiple handles for synthetic transformation.
The bromine atom on the benzoyl ring is a particularly attractive site for modification due to its utility in cross-coupling reactions. The carbon-bromine bond can be readily functionalized to introduce a wide array of substituents, significantly diversifying the parent structure.
A primary strategy for modifying this position is the Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.net This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with various organoboron compounds, such as aryl boronic acids or their esters. researchgate.netresearchgate.net This method has been successfully used to replace the bromine atom with a variety of substituted and unsubstituted aryl groups. For example, research has demonstrated the synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide derivatives from the corresponding 4-bromo precursor with moderate to good yields, showcasing the versatility of this approach. researchgate.net The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403) in a solvent system like 1,4-dioxane (B91453) and water. researchgate.net
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Benzamide (B126) Scaffolds
| Starting Bromo-Compound | Coupling Partner (Aryl Boronic Acid) | Catalyst/Conditions | Product | Yield (%) | Reference |
| (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide | Phenylboronic acid | Pd(0) catalyst | (S)‐N‐(1‐phenylethyl)‐[1,1'‐biphenyl]‐4‐carboxamide | 62-89 (range for various aryl boronic acids) | researchgate.net |
| 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O | 4-(4-methoxyphenyl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide | - | researchgate.net |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Various aryl boronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O | N-(3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide derivatives | 60-85 | mdpi.com |
Note: The table presents data from related benzamide structures to illustrate the synthetic strategy.
In analogue development, the ethyl group can be replaced with other alkyl groups (e.g., methyl, propyl) or be absent entirely. Furthermore, the phenyl ring itself can be substituted with various electron-donating or electron-withdrawing groups, such as halogens, methoxy (B1213986) groups, or nitro groups, to systematically probe electronic and steric effects. nih.gov For instance, studies on related N-benzoyl-2-hydroxybenzamides involved modifying the 4-ethylphenyl ring to explore structure-activity relationships. nih.gov
Beyond modification of the bromine atom, the benzoyl ring can be further functionalized. While direct C-H functionalization of the aromatic ring is a modern synthetic strategy, a more common approach involves using a pre-functionalized starting material. nih.govacs.org The synthesis would begin not with 4-bromobenzoic acid, but with a derivative that already contains additional substituents on the aromatic ring. For example, starting with 4-bromo-3-methoxybenzoic acid allows for the introduction of a methoxy group onto the benzoyl ring, as seen in the synthesis of related meta-amido bromophenols. jst.go.jp This approach provides a reliable method for incorporating additional functional groups such as methyl, chloro, or nitro groups, thereby creating a diverse library of analogues. jst.go.jpgoogle.com
Synthesis of Novel Benzamide Derivatives
Building upon the core structure of 4-bromo-N-(4-ethylphenyl)benzamide, chemists can synthesize novel derivatives with significantly different properties by incorporating complex chemical motifs like heterocyclic systems or by introducing chirality.
Introducing heterocyclic rings into the benzamide scaffold is a common strategy in medicinal chemistry to enhance pharmacological properties. mdpi.com Heterocycles can be incorporated by modifying either the benzoyl or the N-phenyl portion of the molecule.
One approach involves replacing the N-(4-ethylphenyl) moiety with a heterocyclic amine during the initial amide bond formation. For example, reacting 4-bromobenzoyl chloride with a heterocyclic amine like 5-methyl-1H-pyrazol-3-amine leads to the formation of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide. researchgate.net This new bromo-intermediate can then undergo further diversification at the bromine position via Suzuki coupling to yield various 4-aryl-N-(pyrazol-3-yl)benzamide derivatives. researchgate.net Similarly, thiazole-containing benzamides have been synthesized by coupling a benzoyl moiety to a 2-aminoethyl-thiazole derivative. ontosight.ainih.gov
Table 2: Examples of Heterocycle Incorporation in Benzamide Analogs
| Benzoyl Precursor | Amine Precursor | Resulting Heterocyclic Benzamide | Reference |
| 4-bromobenzoyl chloride | 5-methyl-1H-pyrazol-3-amine | 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | researchgate.net |
| 4-bromobenzoic acid | 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine | 4-Bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide | ontosight.ai |
| Pyrazine-2-carboxylic acid | 4-bromo-3-methyl aniline | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | mdpi.com |
The introduction of chirality into the this compound scaffold can be achieved by using a chiral amine in the synthesis. Instead of using 4-ethylaniline (B1216643), a chiral amine such as (S)-1-phenylethanamine or (R)-1-phenylethanamine can be reacted with 4-bromobenzoic acid. This reaction, often facilitated by a coupling reagent like titanium tetrachloride, produces the corresponding chiral benzamide, such as (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide, in excellent yield. researchgate.net
These chiral building blocks serve as precursors for more complex chiral molecules. For instance, (R)-4-bromo-N-(1-phenylethyl)benzamide has been converted into its boronic ester derivative, (R)-N-(1-phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. nih.gov This chiral intermediate was subsequently used in Suzuki-Miyaura cross-coupling reactions to assemble larger, multi-layer chiral structures, demonstrating the utility of these analogues in advanced organic synthesis. nih.gov
Structure-Reactivity Relationship (SRR) Studies within a Chemical Reaction Context
The reactivity of "this compound" is intrinsically linked to its molecular structure, particularly the nature and position of its functional groups. Structure-reactivity relationship (SRR) studies in a chemical reaction context aim to understand how modifications to the core structure of this benzamide influence its behavior in chemical transformations. These studies are crucial for optimizing reaction conditions, predicting reaction outcomes, and designing novel analogues with desired reactivity profiles. The key structural features governing the reactivity of this compound are the bromo-substituted benzoyl ring, the N-aryl (4-ethylphenyl) group, and the central amide linkage.
The electronic properties of the aromatic rings and the steric environment around the reactive centers play a pivotal role in determining the compound's reactivity. For instance, the electron-withdrawing nature of the bromine atom on the benzoyl ring and the electronic character of substituents on the N-aryl ring can significantly affect the nucleophilicity and electrophilicity of the molecule. Similarly, the steric bulk of substituents can influence the accessibility of reactive sites to catalysts and other reagents.
In the context of cross-coupling reactions, a common transformation for aryl bromides, the reactivity of the carbon-bromine (C-Br) bond is of paramount importance. The efficiency of catalytic cycles, such as in Suzuki-Miyaura or Buchwald-Hartwig reactions, is often dictated by the electronic and steric environment of the C-Br bond. Studies on analogous N-arylbenzamides have shown that both electron-donating and electron-withdrawing groups on the N-aryl ring are generally well-tolerated in such reactions, although they can influence reaction rates and yields. mdpi.com
Furthermore, the amide bond itself can participate in or direct chemical reactions. The nitrogen atom's lone pair of electrons can act as a directing group in ortho-C-H functionalization reactions, a common strategy for introducing new functional groups onto the aromatic ring. The steric and electronic properties of the N-aryl substituent can influence the efficiency and regioselectivity of these transformations. For example, sterically hindered N-aryl groups can disfavor ortho-functionalization. scispace.com
The following data tables, derived from studies on structurally related benzamide derivatives, illustrate the impact of substituent changes on reaction outcomes. While not directly involving this compound, they provide valuable insights into the expected structure-reactivity trends for this class of compounds.
Table 1: Influence of N-Aryl Substituents on the Yield of Suzuki-Miyaura Cross-Coupling of 4-Bromo-N-arylbenzamide Analogues
| N-Aryl Substituent | Arylboronic Acid | Product Yield (%) | Reference |
| 4-ethylphenyl (hypothetical) | Phenylboronic acid | - | - |
| 1-phenylethyl | Phenylboronic acid | 85 | researchgate.net |
| 1-phenylethyl | 4-Methoxyphenylboronic acid | 89 | researchgate.net |
| 1-phenylethyl | 4-Chlorophenylboronic acid | 75 | researchgate.net |
| 1-phenylethyl | 3,5-Dimethylphenylboronic acid | 82 | researchgate.net |
| 5-methyl-1H-pyrazol-3-yl | Phenylboronic acid | 72 | researchgate.net |
| 5-methyl-1H-pyrazol-3-yl | 4-Fluorophenylboronic acid | 68 | researchgate.net |
| 5-methyl-1H-pyrazol-3-yl | 4-(Trifluoromethyl)phenylboronic acid | 65 | researchgate.net |
This table presents data from the arylation of (S)-4-bromo-N-(1-phenylethyl)benzamide and 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, which serve as models to predict the reactivity of this compound in Suzuki-Miyaura reactions. The yields indicate a general tolerance for both electron-donating and electron-withdrawing groups on the arylboronic acid, though electronic effects can influence the efficiency.
Table 2: Effect of Steric Hindrance on the Reactivity of N-Arylbenzamides in a Cu(I)/Pd(II)-Catalyzed Intramolecular Cyclization
| N-Aryl Substituent | Relative Reactivity (Yield %) | Reference |
| para-methylphenyl | High (e.g., 85%) | mdpi.com |
| ortho-methylphenyl | Lower (e.g., 70%) | mdpi.com |
| 4-ethylphenyl (hypothetical) | High | - |
This table is based on findings from a study on ortho-alkynyl-N-arylbenzamides, illustrating that steric hindrance from an ortho-substituent on the N-aryl ring can decrease reactivity compared to a para-substituent. mdpi.com It is anticipated that the 4-ethylphenyl group of the title compound, being para-substituted, would not impose significant steric hindrance, thus favoring high reactivity in similar transformations.
These structure-reactivity relationships are fundamental for the rational design of synthetic routes and the development of new analogues of this compound with tailored chemical properties.
Advanced Academic Research Applications of 4 Bromo N 4 Ethylphenyl Benzamide Non Clinical
Role as a Building Block in Complex Organic Synthesis
The presence of a bromine atom on one of the phenyl rings and the stable amide linkage makes 4-bromo-N-(4-ethylphenyl)benzamide a valuable intermediate in synthetic chemistry. The carbon-bromine bond provides a reactive site for cross-coupling reactions, allowing for the strategic introduction of new functional groups and the construction of elaborate molecular frameworks.
This compound and its analogues are effective precursors for creating advanced organic scaffolds, largely through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.net In this type of transformation, the bromine atom is substituted with a new aryl group from an aryl boronic acid, effectively joining two different molecular fragments. This methodology is a cornerstone of modern organic synthesis for constructing biaryl systems, which are common motifs in many functional molecules.
For instance, research on the closely related compound (S)-4-bromo-N-(1-phenylethyl)benzamide has demonstrated its successful use in Suzuki-Miyaura reactions to produce a series of new biaryl amides in moderate to good yields (62-89%). researchgate.net Similarly, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide has been used as a substrate to be reacted with various aryl boronic acids, showcasing the versatility of the bromo-benzamide template in generating molecular diversity. nih.gov These reactions highlight a general strategy where the 4-bromo-N-(aryl)benzamide core serves as a foundational platform for building more complex, often chiral, molecular architectures. frontiersin.org
Table 1: Examples of Suzuki-Miyaura Reactions Using Bromo-Benzamide Scaffolds This table is illustrative of the transformations discussed in the text.
| Starting Bromo-Benzamide | Coupling Partner | Catalyst System | Resulting Scaffold Type | Reference |
| (S)-4-bromo-N-(1-phenylethyl)benzamide | Various Aryl Boronic Acids | Pd(0) Catalyst | Chiral Biaryl Amides | researchgate.net |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Aryl Boronic Acid | Tetrakis(triphenylphosphine)palladium(0) | Arylated Pyrazine (B50134) Carboxamides | nih.gov |
| (R)-4-bromo-N-(1-phenylethyl)benzamide | B₂Pin₂ | PdCl₂(dppf) | Borylated Benzamide (B126) Intermediate | frontiersin.org |
Components in Multistep Synthesis of Fine Chemicals
The utility of this compound extends to its role as a key component in multistep synthetic sequences aimed at producing fine chemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and their synthesis often requires precise, multi-step pathways. The bromo-benzamide structure can be sequentially modified at different positions to build complexity.
A typical synthetic route might involve an initial amidation reaction to form the benzamide itself, followed by a palladium-catalyzed reaction at the bromine site. researchgate.netamazonaws.com The synthesis of pyrazole (B372694) amide derivatives, for example, involved the initial formation of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, which was then subjected to Suzuki coupling with various aryl boronic acids to yield the final target molecules. researchgate.net This demonstrates the compound's role as a stable, yet reactive, intermediate that carries a significant portion of the final molecular structure through a synthetic sequence. The amide bond is robust enough to withstand many reaction conditions, while the bromine atom provides a reliable handle for late-stage functionalization.
Applications in Materials Science
The rigid, rod-like structure inherent to many benzamide derivatives, combined with the potential for electronic modification, makes this compound and related compounds interesting candidates for materials science research.
Organic molecules with extensive π-conjugated systems and donor-acceptor groups are known to exhibit non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. scirp.org Research has shown that derivatives of 4-bromo-benzamides can serve as a basis for NLO materials. In a study on (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide analogues, Density Functional Theory (DFT) calculations were used to compute their hyperpolarizability (β), a key measure of NLO activity. researchgate.net The study found that replacing the bromine atom with different aryl groups through Suzuki coupling significantly influenced the NLO properties. One specific derivative, featuring a 4-(dimethylamino)phenyl group, exhibited the highest hyperpolarizability value, indicating its potential as an NLO material. researchgate.net This suggests that the this compound scaffold can be systematically tuned to optimize its NLO response.
Table 2: Calculated First Hyperpolarizability (β) of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide Analogues Data extracted from DFT studies on related compounds, illustrating the NLO potential.
| Compound/Derivative | First Hyperpolarizability (β) (a.u.) | NLO Behavior | Reference |
| Parent Compound 3 | 1003.55 | Base | researchgate.net |
| Derivative 5a (Phenyl) | 1292.01 | Enhanced | researchgate.net |
| Derivative 5d (4-methoxyphenyl) | 2603.95 | Significantly Enhanced | researchgate.net |
| Derivative 5h (4-(dimethylamino)phenyl) | 10186.20 | Highest Enhancement | researchgate.net |
Exploration in Liquid Crystalline Systems
Liquid crystals are states of matter with properties between those of conventional liquids and solid crystals. umsl.edu Molecules that form liquid crystal phases (mesogens) typically possess an anisotropic, often elongated or disc-like, shape. The structure of this compound, with its relatively rigid benzamide core and elongated form, is consistent with the general molecular architecture required for liquid crystallinity. While direct studies confirming the liquid crystalline behavior of this specific compound are not widely documented, related benzamide structures are known components in liquid crystal research. evitachem.com The combination of a rigid core and flexible terminal groups (like the ethyl group) is a classic design strategy for creating mesogens. Further research could explore how modifications to this scaffold influence potential phase transitions and the formation of nematic or smectic phases.
Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The functional groups within this compound make it a candidate for forming such supramolecular systems. The amide group is a powerful motif for directing assembly via N-H···O hydrogen bonds, which can link molecules into chains or sheets. eurjchem.com Additionally, the two phenyl rings provide opportunities for π-π stacking interactions, further stabilizing the assembled structures. Research on other benzamide derivatives has demonstrated the critical role of these interactions in controlling crystal packing and forming well-defined supramolecular architectures. eurjchem.com The interplay between hydrogen bonding, π-stacking, and weaker van der Waals forces could potentially guide this compound to self-assemble into higher-order structures, a key area of interest in nanotechnology and materials science.
Coordination Chemistry and Ligand Design
The benzamide functionality is a classic coordination group in inorganic and organometallic chemistry. The design of ligands is fundamental to the development of metal complexes with tailored electronic, steric, and catalytic properties.
While specific studies detailing the coordination of this compound are not extensively documented, its behavior as a ligand can be inferred from structurally related benzamide and thiobenzamide (B147508) derivatives. The amide group can act as a bidentate ligand by coordinating to a metal center through the carbonyl oxygen and the deprotonated amide nitrogen atom.
Research on analogous 4-bromo-N-(di-substituted-carbamothioyl)benzamide derivatives has shown that they readily form stable complexes with transition metals like Copper(II) and Nickel(II). researchgate.net In these cases, the ligand coordinates to the metal in a bidentate fashion through the oxygen and sulfur atoms, and upon deprotonation of the N-H proton, forms neutral complexes with a general formula of cis-[ML₂]. researchgate.net The crystal structure of a related nickel(II) complex, bis(4-bromo-N-(di-n-propylcarbamothioyl)benzamido)nickel(II), was determined by X-ray diffraction, confirming the coordination mode. researchgate.net The loss of the N-H proton resonance in NMR spectra and the shift in C=O and C=S stretching vibrations in FT-IR spectra are characteristic indicators of complex formation. researchgate.net These findings strongly suggest that this compound could similarly act as a bidentate O,N-donor ligand to form stable, neutral metal complexes.
Table 1: Crystallographic Data for a Structurally Related Nickel(II) Complex
Data for bis(4-bromo-N-(di-n-propylcarbamothioyl)benzamido)nickel(II), a thioamide analogue, illustrates the coordination potential of the benzamide scaffold. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 9.286(2) |
| b (Å) | 13.215(3) |
| c (Å) | 14.125(3) |
| α (°) | 64.180(5) |
| β (°) | 85.483(6) |
| γ (°) | 83.067(5) |
| Volume (ų) | 1548.3(7) |
The ability to form stable metal complexes is a prerequisite for a ligand's use in organometallic catalysis. Ligands containing both hard (N, O) and soft (P) donor atoms, known as hemilabile ligands, are of particular interest because they can reversibly bind to a metal center, creating vacant coordination sites necessary for catalytic cycles. rsc.org Amide-based phosphine (B1218219) ligands, for instance, have been successfully used to create palladium complexes active in catalysis. rsc.org
Although this compound itself has not been reported as a component in a catalytic system, its fundamental structure is relevant. By chemically modifying the scaffold, for example by introducing a phosphine group onto one of the phenyl rings, it could be transformed into a P,N- or P,O-chelating ligand. Such a ligand could be used to fine-tune the steric and electronic environment of a metal catalyst, potentially influencing the activity and selectivity of catalytic reactions like Suzuki-Miyaura or Heck couplings. rsc.org The bromine atom also provides a reactive site for further functionalization, such as through cross-coupling reactions, to build more complex ligand architectures. researchgate.net
Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent intermolecular forces. The functional groups within this compound make it an excellent candidate for studying these interactions.
Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or assembly. This process relies on molecular recognition, where the host has a cavity or binding site with a shape and electronic character complementary to the guest. While no specific host-guest systems involving this compound have been described, the principles of its intermolecular interactions are key to this field. The directional nature of its hydrogen bonding and the potential for halogen bonding could be exploited in the rational design of new host structures.
The crystal engineering of benzamides is well-studied, with predictable patterns of intermolecular interactions. The most dominant of these is the N-H···O hydrogen bond formed between the amide groups of adjacent molecules. This robust interaction typically leads to the formation of one-dimensional infinite chains or cyclic dimers, which act as the primary backbone of the supramolecular structure. jst.go.jpnih.gov
Table 2: Key Intermolecular Interactions in Related Benzamide Crystal Structures
Analysis of similar compounds provides insight into the expected supramolecular behavior of this compound.
| Interaction Type | Description | Structural Motif Formed | Reference Compound(s) |
|---|---|---|---|
| N-H···O | Strong, directional hydrogen bond between amide groups. | Infinite chains or dimers; the primary supramolecular synthon. | 4-Bromo-N-phenyl-benzamide nih.gov, 3-bromo-N-(4-methoxyphenyl)benzamide jst.go.jp |
| C-H···O | Weaker hydrogen bonds involving aromatic C-H donors and the amide oxygen acceptor. | Links primary chains into sheets or 3D networks. | 3-bromo-N-(4-methoxyphenyl)benzamide jst.go.jp |
| C-H···π | Interaction between an aromatic C-H bond and the π-system of an adjacent phenyl ring. | Stabilizes the stacking of aromatic rings. | 4-Bromo-N-phenyl-benzamide nih.gov |
| Halogen Bond (C-Br···π) | Directional interaction between the bromine atom and a π-system. | Contributes to the overall 3D crystal packing. | 2-bromo-N-(4-methoxyphenyl)benzamide jst.go.jp |
In Vitro Mechanistic Studies of Molecular Interactions (Excluding Clinical Outcomes)
Beyond its role in materials science, this compound serves as a model for studying molecular interactions in biological contexts, specifically through non-clinical, in vitro mechanistic investigations. Molecular docking, a computational technique, is a powerful tool for this purpose. It predicts how a small molecule (ligand) binds to the active site of a macromolecule (receptor), providing insights into the specific non-covalent interactions that stabilize the complex.
Studies on similar benzamide derivatives have used molecular docking to elucidate their binding mechanisms with enzymes like alkaline phosphatase and elastase. mdpi.comnih.gov For example, the docking of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide into the active site of alkaline phosphatase revealed that the molecule's orientation is governed by a series of hydrogen bonds. mdpi.com The amide and pyrazine nitrogen and oxygen atoms were found to form hydrogen bonds with key amino acid residues such as His153, His317, Arg420, and Glu429, resulting in a high binding energy and indicating a strong, specific interaction. mdpi.com Similarly, a quinoline-based benzamide derivative was shown to inhibit elastase, with docking studies highlighting the crucial C-H···N and C-H···O hydrogen bonds that anchor it within the enzyme's active site. nih.gov These studies demonstrate how the benzamide core acts as a scaffold for positioning functional groups to achieve specific molecular recognition with a protein target.
Table 3: Examples of In Vitro Mechanistic Docking Studies on Benzamide Derivatives
Computational studies reveal the specific molecular interactions between benzamide-type ligands and protein active sites.
| Compound Type | Protein Target | Key Interacting Residues | Primary Interactions | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Pyrazine-carboxamide | Alkaline Phosphatase | His153, His317, Arg420, Glu429 | Hydrogen Bonding | -7.56 | mdpi.com |
| Quinoline-based iminothiazoline benzamide | Elastase | Not specified | C-H···N, C-H···O Hydrogen Bonding | Not specified | nih.gov |
Investigation of Enzyme Binding Mechanisms in Cell-Free Systems
The study of how molecules like this compound interact with and inhibit enzymes is a cornerstone of drug discovery and molecular biology. Cell-free systems, which are simplified biological environments containing purified enzymes and necessary cofactors, are invaluable for these investigations. They allow researchers to observe direct interactions between a compound and its target enzyme without the complexity of a cellular environment.
Research on related benzamide derivatives has demonstrated their potential as enzyme inhibitors. For example, various sulfamoyl-benzamide derivatives have been synthesized and evaluated as inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are enzymes implicated in conditions like thrombosis and cancer. nih.govuaeu.ac.ae In these studies, researchers determine the inhibitory concentration (IC50) of the compounds, which is the concentration required to inhibit 50% of the enzyme's activity. One such derivative, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide, was found to be a potent inhibitor of h-NTPDase1. nih.govuaeu.ac.ae
Another study focused on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives as inhibitors of alkaline phosphatase (ALP), an enzyme whose elevated levels can indicate certain diseases. nih.gov The inhibitory potential of these compounds was quantified by their IC50 values, with the most potent derivative showing significant inhibition. nih.gov Enzyme kinetic studies, often employing methods like the Lineweaver-Burk plot, are used to understand the mechanism of inhibition (e.g., competitive, non-competitive). nih.gov
Table 1: Inhibitory Activity of Benzamide Derivatives on Various Enzymes
| Derivative | Target Enzyme | IC50 Value (µM) |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 nih.govuaeu.ac.ae |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | h-NTPDase2 | 0.27 ± 0.08 nih.gov |
| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | h-NTPDase2 | 0.29 ± 0.07 nih.gov |
| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) | h-NTPDase2 | 0.13 ± 0.01 nih.gov |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase3 | 0.72 ± 0.11 nih.govuaeu.ac.ae |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 nih.govuaeu.ac.ae |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | Alkaline Phosphatase | 1.469 ± 0.02 nih.gov |
Note: The data presented is for structurally related benzamide derivatives and not for this compound itself.
Studies on Receptor Interaction Principles at a Molecular Level
Understanding how a compound interacts with a biological receptor at the molecular level is crucial for designing new therapeutic agents. Benzamide derivatives have been studied for their interactions with various receptors, particularly G protein-coupled receptors (GPCRs) like dopamine (B1211576) receptors.
One study investigated how substitutions on the benzamide ring influence interactions with the D4 dopamine receptor. nih.gov By creating a mutant receptor (D4-T7.39A), researchers were able to probe the binding of different substituted benzamides. nih.gov Such studies often involve radioligand binding assays to determine the affinity of the compounds for the receptor. While specific data for this compound is not available, this research highlights the methodology used to dissect the molecular interactions of this class of compounds with their receptor targets. nih.gov
The principles of receptor interaction are also explored through the synthesis and evaluation of a series of related compounds to establish a structure-activity relationship (SAR). This involves systematically modifying the chemical structure of a lead compound and observing how these changes affect its biological activity. For instance, research on N-phenylbenzamide derivatives as modulators of neuronal nicotinic receptors involved synthesizing and testing numerous analogs to understand the chemical features essential for receptor inhibition.
Exploration of Protein-Ligand Interactions through Molecular Docking (for understanding binding modes)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor or protein) to form a stable complex. This method is instrumental in understanding the binding modes of potential drug candidates and in screening large libraries of compounds for their potential to interact with a specific protein target.
In the context of benzamide derivatives, molecular docking has been widely used to rationalize their biological activities. For instance, in the study of sulfamoyl-benzamide derivatives as h-NTPDase inhibitors, molecular docking was employed to show how the most potent inhibitors interact with the amino acid residues in the active site of the enzyme. nih.govuaeu.ac.ae Similarly, docking studies of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives with human placental alkaline phosphatase helped to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their inhibitory activity. mdpi.com
A molecular docking study on benzamide derivatives as potential inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an antimalarial drug target, identified N-(4-bromo-3-methylphenyl)-2-methyl-3-nitrobenzamide as a promising candidate based on its low docking energy and the formation of a hydrogen bond with a key amino acid residue (HIS 185) in the active site. scialert.net
Table 2: Molecular Docking Results for Benzamide Derivatives with Protein Targets
| Compound | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |
| N-(4-bromo-3-methylphenyl)-2-methyl-3-nitrobenzamide | PfDHODH | -4.82 | HIS 185 scialert.net |
| 2-bromo-N-(4-methoxyphenyl)benzamide (Ph2Br) | Prostaglandin H2 synthase-1 | -7.7 | Not specified jst.go.jp |
| 3-bromo-N-(4-methoxyphenyl)benzamide (Ph3Br) | Prostaglandin H2 synthase-1 | -7.4 | Not specified jst.go.jp |
| (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | -7.4 | Gln34, Asn76, Glu80, Thr75, Asn74, Ser37, Tyr38, Leu73 nih.gov |
Note: The data presented is for structurally related benzamide derivatives and not for this compound itself. The docking scores may be calculated using different software and scoring functions, and thus may not be directly comparable across studies.
These computational studies provide valuable insights into the potential binding modes of this compound with various protein targets, guiding further experimental validation and the design of more potent and selective analogs.
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of amides is a fundamental process in organic chemistry, yet traditional methods often involve harsh conditions or stoichiometric, atom-uneconomical reagents. Future research on 4-bromo-N-(4-ethylphenyl)benzamide will likely prioritize the development of greener and more efficient synthetic methodologies.
A key area of focus is the adoption of catalytic amide bond formation, which represents a more sustainable alternative to classical coupling reagents. kisti.re.kr For instance, the reaction of 4-bromobenzoic acid and 4-ethylaniline (B1216643) could be explored using novel catalytic systems. Research has demonstrated the efficacy of titanium tetrachloride (TiCl4) as a coupling reagent for synthesizing similar benzamides, achieving excellent yields. researchgate.net Another avenue involves palladium-catalyzed Suzuki-Miyaura reactions, which could be adapted for the arylation of a suitable precursor to yield the target compound. researchgate.net
Furthermore, the principles of green chemistry could be more deeply integrated. This includes exploring solvent-free reaction conditions, as demonstrated in the synthesis of other amides using heterogeneous catalysts like CoFe2O4@SiO2-DASA, which can be easily recovered and reused. The use of mechanochemistry, or ball milling, also presents a solvent-free alternative for amide synthesis. acs.org A comparative analysis of potential synthetic strategies highlights the shift towards more sustainable practices.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Method | Catalyst/Reagent Example | Potential Advantages | Key Research Focus |
| Catalytic Amidation | Titanium tetrachloride (TiCl4) researchgate.net | High yields, direct coupling. | Catalyst optimization, milder reaction conditions. |
| Palladium-Catalyzed Cross-Coupling | Pd(0) catalysts researchgate.net | High functional group tolerance, modularity. | Development of more active and stable catalysts. |
| Solvent-Free Synthesis | Heterogeneous catalysts (e.g., CoFe2O4@SiO2-DASA) | Reduced waste, catalyst recyclability, green chemistry. | Catalyst design, scalability of solvent-free methods. |
| Mechanochemical Synthesis | Ball milling acs.org | Avoids bulk solvents, potential for novel reactivity. | In-situ monitoring of reaction, understanding mechanism. |
| Classical Coupling | DCC/DMAP mdpi.comnih.gov | Well-established, reliable for small-scale synthesis. | Development of greener coupling agents with less toxic byproducts. |
Application of Advanced In-Situ Spectroscopic Techniques
Understanding reaction kinetics and mechanisms is crucial for process optimization and control. Future studies on the synthesis of this compound would benefit immensely from the application of advanced in-situ spectroscopic techniques. These methods allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for periodic sampling and quenching.
Techniques such as in-situ High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed kinetic profiles of the reaction. acs.org For example, monitoring the reaction between 4-bromobenzoyl chloride and 4-ethylaniline would allow for the precise determination of reaction rates and the identification of any potential side products or inhibitory effects. acs.org
Furthermore, the application of in-situ Raman spectroscopy and synchrotron powder X-ray diffraction could be particularly insightful for solvent-free mechanochemical syntheses. acs.org These techniques can elucidate the phase transformations and molecular rearrangements that occur within the solid state during the milling process, providing a deeper understanding of the mechanochemical reaction mechanism. Surface-enhanced Raman scattering (SERS) could also be employed to study the molecule's interaction with metallic surfaces, which is relevant for potential applications in materials science and catalysis. researchgate.net
Integration of Machine Learning in Compound Design and Property Prediction
The integration of computational tools, particularly machine learning (ML), is revolutionizing drug discovery and materials science. nih.gov For this compound, ML algorithms can be employed to design novel derivatives with tailored properties and to predict their behavior, accelerating the research and development cycle.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of benzamide (B126) derivatives with their physical, chemical, or biological properties. nih.govgrowingscience.com By training ML models on datasets of similar compounds, it is possible to predict the properties of newly designed analogues of this compound before their synthesis, saving time and resources. acs.org For instance, ML models can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), which is a critical step in evaluating the potential of a compound. mdpi.comnih.gov
These computational approaches enable a rational design strategy, where vast virtual libraries of derivatives can be screened for desired characteristics, and only the most promising candidates are selected for synthesis and experimental validation. acs.org
Table 2: Application of Computational Tools in the Study of this compound Derivatives
| Computational Tool/Method | Application | Potential Insights |
| Machine Learning (e.g., QSAR) nih.gov | Predict properties of novel derivatives. | Identification of compounds with desired characteristics before synthesis. |
| Molecular Docking growingscience.comrsc.org | Simulate binding to target proteins. | Understanding potential biological targets and binding interactions. |
| Molecular Dynamics (MD) Simulations growingscience.comnih.gov | Analyze the stability of compound-protein complexes. | Confirmation of binding stability and interaction dynamics over time. |
| Density Functional Theory (DFT) researchgate.net | Calculate electronic structure and reactivity descriptors. | Prediction of molecular geometry, electronic properties, and spectral data. |
| SwissADME & PAINS Filters mdpi.comnih.gov | Predict pharmacokinetic properties and flag problematic fragments. | Early assessment of drug-likeness and potential for development issues. |
Expansion into Novel Non-Clinical Technological Applications
While benzamides are widely explored in medicinal chemistry, their unique structural and electronic properties also make them attractive candidates for non-clinical technological applications. Future research should explore the potential of this compound and its derivatives in the field of materials science.
The rigid benzamide core, combined with the bromo- and ethyl-phenyl substituents, can influence molecular packing and intermolecular interactions, making it a candidate for the development of novel organic materials. evitachem.com Research on structurally related compounds has indicated potential applications in creating polymers or composites with specific functional properties. smolecule.com
Another promising area is non-linear optics (NLO). Certain organic molecules with specific donor-acceptor electronic structures can exhibit significant NLO properties, which are valuable for applications in telecommunications and optical computing. DFT calculations on similar benzamide derivatives have been used to compute hyperpolarizability (β), a key indicator of NLO behavior. researchgate.net Future studies could involve synthesizing derivatives of this compound and evaluating their NLO properties, potentially leading to new materials for photonic devices.
Fundamental Contributions to Chemical Theory and Reaction Mechanisms
The study of this compound can also serve as a model system to advance fundamental chemical theory and the understanding of reaction mechanisms. The presence of the bromine atom and the amide linkage allows for a variety of chemical transformations to be investigated.
For example, palladium-catalyzed reactions involving this compound can provide deeper insights into the mechanisms of C-H activation and cross-coupling reactions. acs.orgwhiterose.ac.uk Detailed mechanistic studies, including the identification of catalytic intermediates and byproducts, can contribute to the development of more efficient and selective catalytic systems. whiterose.ac.uk
Furthermore, systematic studies on a series of derivatives can lead to a comprehensive understanding of structure-activity relationships (SAR) and structure-property relationships. nih.gov By modifying the substituents on the phenyl rings, researchers can probe how electronic and steric effects influence conformation, crystal packing, intermolecular interactions (like hydrogen bonding and π-π stacking), and ultimately, the material's bulk properties. Crystallographic analysis of these derivatives can provide precise data on bond lengths, dihedral angles, and intermolecular contacts, which are invaluable for validating and refining theoretical models of molecular behavior. nih.gov
Q & A
Q. What are the optimal synthetic routes for 4-bromo-N-(4-ethylphenyl)benzamide, and how can reaction conditions be controlled to improve yield and purity?
The synthesis typically involves coupling 4-bromobenzoic acid derivatives with 4-ethylaniline via amidation. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or EDCI/HOBt) and controlling stoichiometry. Reaction temperature (60–80°C) and solvent choice (DMF or THF) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for purity ≥95% .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?
Single-crystal X-ray diffraction (SC-XRD) reveals dihedral angles between aromatic rings (e.g., 58.63° between phenyl and bromophenyl groups) and hydrogen-bonding networks (N–H⋯O interactions). Complementary techniques include:
Q. What preliminary biological assays are recommended to explore this compound’s pharmacological potential?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based or calorimetric methods (e.g., ITC).
- Cellular Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity.
- Protein Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with targets like PARP or EGFR .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps).
- Docking Studies : Use AutoDock Vina to simulate binding poses with proteins (e.g., COX-2 or tubulin). Validate with MD simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes .
Q. What strategies resolve contradictions in experimental data, such as inconsistent biological activity across studies?
- Dose-Response Analysis : Re-evaluate IC values using standardized protocols (e.g., Hill equation fitting).
- Metabolite Screening : LC-MS/MS to identify degradation products or active metabolites.
- Crystallographic Validation : Compare SC-XRD data across batches to rule out polymorphic variations affecting activity .
Q. How does substituent variation (e.g., bromine position, ethyl group) influence the compound’s physicochemical and pharmacological properties?
- SAR Studies : Synthesize analogs (e.g., 3-bromo or N-(4-propylphenyl) derivatives) and compare:
- LogP : Measure via shake-flask method to assess lipophilicity.
- Solubility : Use HPLC with a calibration curve in PBS (pH 7.4).
- Bioactivity : Test in parallel with the parent compound to identify critical substituents .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
